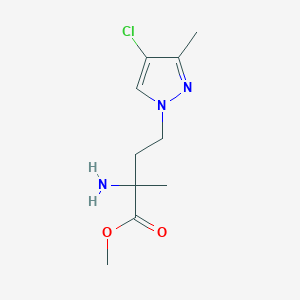
Methyl 2-amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbutanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbutanoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the chloro and methyl groups: Chlorination and methylation reactions can be performed using reagents like thionyl chloride and methyl iodide.
Amino group introduction: Amination can be carried out using ammonia or an amine derivative.
Esterification: The final step involves esterification of the carboxylic acid group using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
Methyl 2-amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for treating various diseases.
Industry: Used in the development of agrochemicals or as a building block in material science.
作用機序
The mechanism of action of Methyl 2-amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbutanoate involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound could exert its effects by inhibiting or activating these targets, leading to a cascade of biochemical events.
類似化合物との比較
Similar Compounds
- Methyl 2-amino-4-(1h-pyrazol-1-yl)-2-methylbutanoate
- Methyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoate
Uniqueness
Methyl 2-amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbutanoate is unique due to the presence of the chloro and methyl groups on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C10H16ClN3O2 |
|---|---|
分子量 |
245.70 g/mol |
IUPAC名 |
methyl 2-amino-4-(4-chloro-3-methylpyrazol-1-yl)-2-methylbutanoate |
InChI |
InChI=1S/C10H16ClN3O2/c1-7-8(11)6-14(13-7)5-4-10(2,12)9(15)16-3/h6H,4-5,12H2,1-3H3 |
InChIキー |
YRDJIAMUQYWLNL-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1Cl)CCC(C)(C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one](/img/structure/B13535737.png)
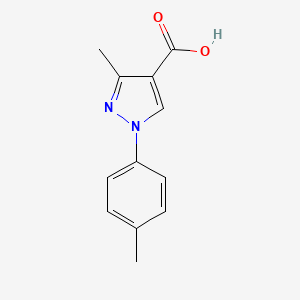



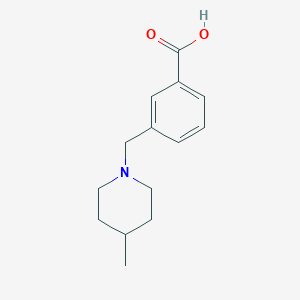
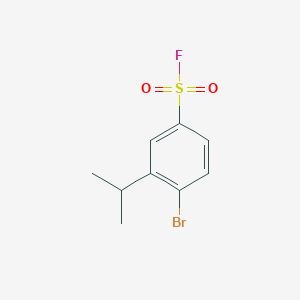

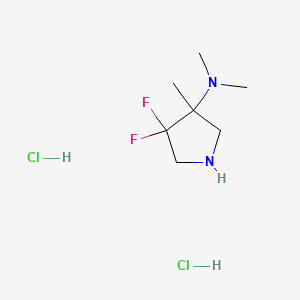
![8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one](/img/structure/B13535798.png)
![1-[3-chloro-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B13535804.png)

![2-[(6-Bromopyridin-2-yl)oxy]ethan-1-aminehydrochloride](/img/structure/B13535825.png)
![2-[2-(3-Methylbutanamido)benzamido]benzoicacid](/img/structure/B13535827.png)
